Glucocerebrosides, Gaucher/'s spleen

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

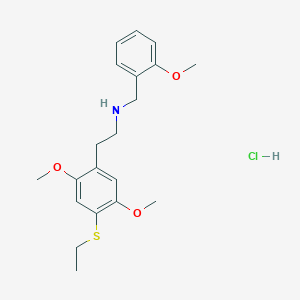

Glucocerebrosides, also referred to as glucosylceramides, are sphingolipid components of cell membranes found in all mammalian tissues, particularly abundant in the brain . They are composed of a sphingosine, a fatty acid chain (forming a ceramide), and a glucose moiety . In Gaucher’s disease, the enzyme glucocerebrosidase is nonfunctional and cannot break down glucocerebroside into glucose and ceramide in the lysosome . This leads to the accumulation of glucocerebrosides in organs, particularly the spleen and liver, causing these organs to enlarge and affect their function .

Synthesis Analysis

The synthesis of glucocerebrosides involves the enzyme glucocerebrosidase, which metabolizes the glycosphingolipid glucosylceramide (GlcCer) to ceramide and glucose . In Gaucher’s disease, there is an inherited deficiency of this enzyme, leading to the accumulation of GlcCer in lysosomes of tissue macrophages .

Molecular Structure Analysis

Glucocerebrosides are composed of a sphingosine, a fatty acid chain (forming a ceramide), and a glucose moiety . Cerebroside molecules can form up to eight intermolecular hydrogen bonds between the polar hydrogens of the sugar and the hydroxy and amide groups of the sphingosine base of the ceramide .

Chemical Reactions Analysis

Glucocerebrosides can serve as precursors for the production of more complex glycosphingolipids such as lactosylceramide and gangliosides by sequential addition of sugars and other chemical groups . In Gaucher’s disease, the enzyme glucocerebrosidase is nonfunctional and cannot break down glucocerebroside into glucose and ceramide in the lysosome .

Physical And Chemical Properties Analysis

Glucocerebrosides are sphingolipid components of cell membranes found in all mammalian tissues, particularly abundant in the brain . They are composed of a sphingosine, a fatty acid chain (forming a ceramide), and a glucose moiety .

Scientific Research Applications

Immunomodulatory Effects and Evolutionary Advantage

- Glucocerebroside Immunomodulation : Glucocerebrosidase reduction, characteristic of Gaucher disease (GD), leads to glucocerebroside accumulation. Intriguingly, glucocerebroside may offer immunomodulatory effects, enhancing dendritic cells, natural killer T cells, and regulatory T cells. This could suggest an evolutionary advantage for GD patients (Ilan, Elstein, & Zimran, 2009).

Pathophysiology and Molecular Genetics

- Glucocerebrosidase and Synucleinopathies : Glucocerebrosidase, encoded by the glucocerebrosidase gene, plays a role in synucleinopathies like Parkinson's disease. The complex relationship between glucocerebrosidase mutations and various neurodegenerative disorders is a focus of ongoing research (Siebert, Sidransky, & Westbroek, 2014).

- Mutation Spectrum in Glucocerebrosidase Gene : GD's variability in symptoms and presentations can be linked to the vast mutation spectrum in the glucocerebrosidase gene (GBA). These mutations affect glucocerebrosidase structure and function, contributing to disease pathophysiology (Hruska, Lamarca, Scott, & Sidransky, 2008).

Clinical Manifestations and Management

- Clinical Presentations and Enzyme Activity : Gaucher disease's clinical manifestations, varying from hematological to visceral and skeletal, can be correlated with glucocerebrosidase activity levels. Monitoring these levels is crucial for effective disease management (Linari & Castaman, 2015).

- Treatment Efficacy and Biomarkers : The effectiveness of treatment in Gaucher disease, such as enzyme replacement therapy, can be monitored using biomarkers like chitotriosidase activity. This enzyme's activity is significantly elevated in GD patients and decreases with effective treatment (Hollak, van Weely, van Oers, & Aerts, 1994).

Reproductive Health in Gaucher Disease

- Gaucher Disease in Reproductive Age : Women with GD face unique challenges during pregnancy and delivery. Enzyme replacement therapy has been shown to improve outcomes during these stages, highlighting the need for specialized management in this demographic (Rosenbaum, 2015).

Novel Therapeutic Approaches

- Gene Therapy Potential : Exploratory research into gene therapy for Gaucher's disease suggests a potential future treatment avenue. This approach aims to correct the underlying genetic defect leading to glucocerebrosidase deficiency (Correll & Karlsson, 1994).

Broader Implications and Review

- Comprehensive Disease Review : A thorough review of Gaucher disease covers various aspects from pathophysiology, clinical presentation, to treatments, offering a comprehensive understanding of the disease and its management (Stirnemann et al., 2017).

Mechanism of Action

- In the context of Gaucher disease , glucocerebrosides accumulate due to loss-of-function mutations in the GBA gene , which encodes the enzyme glucocerebrosidase (also known as acid beta-glucosylceramidase). This enzyme normally breaks down glucocerebrosides into glucose and ceramides inside lysosomes .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Future Directions

Research on glucocerebrosides has grown over the last decade, particularly in relation to neurosciences . Future research directions include further exploration of the role of glucocerebrosides in diseases such as Gaucher’s disease and Parkinson’s disease, as well as the development of new therapeutic strategies .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Glucocerebrosides, Gaucher's spleen involves the conversion of glucose and ceramide into glucocerebroside. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Glucose", "Ceramide" ], "Reaction": [ "Step 1: Glucose is converted to glucose-1-phosphate using ATP and the enzyme hexokinase.", "Step 2: Glucose-1-phosphate is converted to UDP-glucose using the enzyme UDP-glucose pyrophosphorylase.", "Step 3: Ceramide is activated by conversion to ceramide-1-phosphate using ATP and the enzyme ceramide kinase.", "Step 4: UDP-glucose and ceramide-1-phosphate react to form glucocerebroside and UDP using the enzyme glucosylceramide synthase." ] } | |

CAS RN |

85305-87-9 |

Molecular Formula |

C9H18N2O7 |

Molecular Weight |

266.25 |

IUPAC Name |

(2S)-2-amino-3-hydroxy-N-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]propanamide |

InChI |

InChI=1S/C9H18N2O7/c10-3(1-12)8(17)11-9-7(16)6(15)5(14)4(2-13)18-9/h3-7,9,12-16H,1-2,10H2,(H,11,17)/t3-,4+,5+,6-,7+,9?/m0/s1 |

InChI Key |

PLMHVPVZNKSRPP-PIRQICBKSA-N |

SMILES |

C(C1C(C(C(C(O1)NC(=O)C(CO)N)O)O)O)O |

Appearance |

Unit:25 mgPurity:98+%Physical solid |

synonyms |

Glucosylceramide; Ceramide beta-D-glucoside |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)

![Ethanone, 1-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, trans-(9CI)](/img/structure/B594228.png)

![pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate](/img/structure/B594229.png)

![tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B594235.png)

![2H-[1,3]Thiazolo[5,4-e][1,2,3]thiadiazine](/img/structure/B594237.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate](/img/structure/B594242.png)